molecular formula C8H13NOS B13259036 1-[(Thiophen-3-ylmethyl)amino]propan-2-ol

1-[(Thiophen-3-ylmethyl)amino]propan-2-ol

Cat. No.: B13259036
M. Wt: 171.26 g/mol
InChI Key: BYPIMGZLSKQIJM-UHFFFAOYSA-N
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Description

1-[(Thiophen-3-ylmethyl)amino]propan-2-ol is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of 1-[(Thiophen-3-ylmethyl)amino]propan-2-ol can be achieved through various synthetic routes. One common method involves the reaction of thiophene-3-carbaldehyde with 2-amino-1-propanol under appropriate reaction conditions. The reaction typically requires a solvent such as ethanol and a catalyst like p-toluenesulfonic acid. The mixture is refluxed for several hours to yield the desired product .

Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

1-[(Thiophen-3-ylmethyl)amino]propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

For example, oxidation of this compound with potassium permanganate can yield the corresponding carboxylic acid derivative. Reduction with sodium borohydride can convert the compound into its corresponding alcohol derivative. Substitution reactions with nucleophiles can lead to the formation of various substituted thiophene derivatives .

Mechanism of Action

The mechanism of action of 1-[(Thiophen-3-ylmethyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

1-[(Thiophen-3-ylmethyl)amino]propan-2-ol can be compared with other similar thiophene derivatives, such as:

    1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-ol: This compound has a similar structure but with a methyl group at the 3-position of the thiophene ring.

    1-[(5-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-ol: Another similar compound with a methyl group at the 5-position of the thiophene ring.

The uniqueness of this compound lies in its specific substitution pattern on the thiophene ring, which can influence its biological activity and chemical reactivity .

Properties

Molecular Formula

C8H13NOS

Molecular Weight

171.26 g/mol

IUPAC Name

1-(thiophen-3-ylmethylamino)propan-2-ol

InChI

InChI=1S/C8H13NOS/c1-7(10)4-9-5-8-2-3-11-6-8/h2-3,6-7,9-10H,4-5H2,1H3

InChI Key

BYPIMGZLSKQIJM-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC1=CSC=C1)O

Origin of Product

United States

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